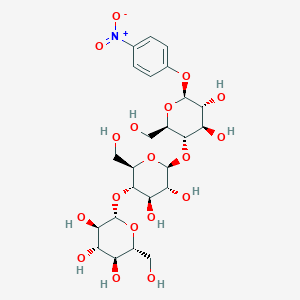
P-Nitrophenyl beta-D-cellotrioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Nitrophenyl beta-D-cellotrioside is a chromogenic substrate used primarily for the detection of cellulase activity. It is a cellotriose analog that can be hydrolyzed by enzymes such as endoglucanases and cellobiohydrolases to release p-nitrophenol, which produces a yellow color. This property makes it useful in various biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-Nitrophenyl beta-D-cellotrioside typically involves the glycosylation of p-nitrophenol with cellotriose. The reaction is often catalyzed by enzymes or chemical catalysts under controlled conditions. The process may involve multiple steps, including protection and deprotection of hydroxyl groups to ensure selective glycosylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification. The compound is produced under strict quality control to ensure consistency and reliability for research applications .
Chemical Reactions Analysis
Types of Reactions
P-Nitrophenyl beta-D-cellotrioside primarily undergoes hydrolysis reactions. Enzymes such as endoglucanases, cellobiohydrolases, and beta-glucosidases hydrolyze the compound to release p-nitrophenol and cellotriose .
Common Reagents and Conditions
Enzymes: Endoglucanases, cellobiohydrolases, beta-glucosidases
Conditions: Aqueous solutions, typically at neutral pH and moderate temperatures (25-37°C)
Major Products
P-Nitrophenol: A yellow compound detectable by its absorbance at 405 nm
Cellotriose: A trisaccharide composed of three glucose units
Scientific Research Applications
P-Nitrophenyl beta-D-cellotrioside is widely used in scientific research for the following applications:
Enzyme Activity Assays: It serves as a substrate for detecting and quantifying cellulase activity in various biological samples
Biochemical Studies: Used to study the kinetics and mechanisms of cellulase enzymes
Industrial Enzyme Production: Employed in the screening and optimization of cellulase-producing microorganisms for industrial applications
Medical Research: Investigated for its potential role in understanding diseases related to carbohydrate metabolism
Mechanism of Action
P-Nitrophenyl beta-D-cellotrioside exerts its effects through enzymatic hydrolysis. The compound is recognized and bound by cellulase enzymes, which catalyze the cleavage of the glycosidic bond, releasing p-nitrophenol and cellotriose. The released p-nitrophenol can be quantitatively measured by its absorbance at 405 nm, providing a means to monitor enzyme activity .
Comparison with Similar Compounds
Similar Compounds
P-Nitrophenyl beta-D-cellobioside: Another chromogenic substrate used for cellulase activity assays
P-Nitrophenyl beta-D-glucoside: Used for detecting beta-glucosidase activity
Uniqueness
P-Nitrophenyl beta-D-cellotrioside is unique in its ability to serve as a substrate for multiple types of cellulase enzymes, including endoglucanases and cellobiohydrolases. This versatility makes it particularly valuable for comprehensive studies of cellulase activity .
Properties
Molecular Formula |
C24H35NO18 |
|---|---|
Molecular Weight |
625.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H35NO18/c26-5-10-13(29)14(30)17(33)23(39-10)42-21-12(7-28)41-24(19(35)16(21)32)43-20-11(6-27)40-22(18(34)15(20)31)38-9-3-1-8(2-4-9)25(36)37/h1-4,10-24,26-35H,5-7H2/t10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23+,24+/m1/s1 |
InChI Key |
BETIRLUWOMCBBJ-ZENQEEDISA-N |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


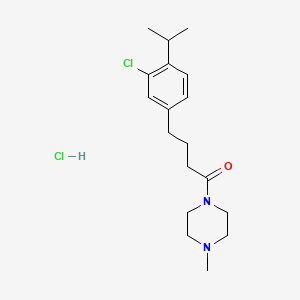

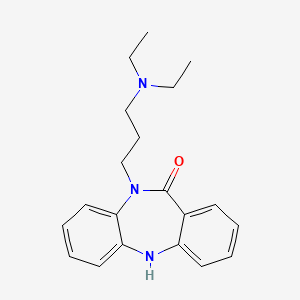
![[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (9Z,12Z)-icosa-9,12-dienoate](/img/structure/B13829470.png)
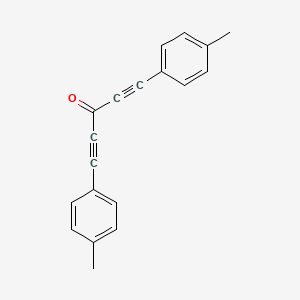
![6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol](/img/structure/B13829483.png)
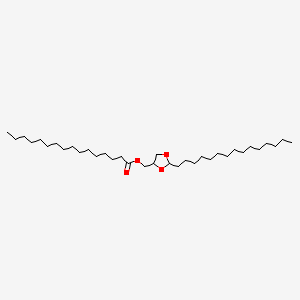

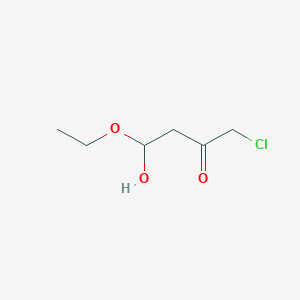
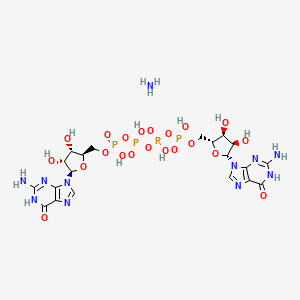

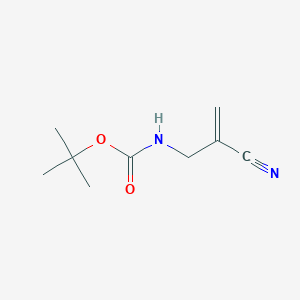
![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,ethyl ester](/img/structure/B13829520.png)
![1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone](/img/structure/B13829534.png)
